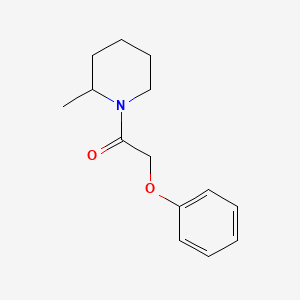
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, also known as MTZM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MTZM has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial infection. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a range of biological processes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues, which makes it a safer alternative to some other anti-cancer and anti-inflammatory drugs. One limitation of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could lead to the development of more targeted and effective therapies. Finally, further studies are needed to explore the potential applications of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in other areas of medicine, such as infectious diseases and neurodegenerative disorders.
Synthesemethoden
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can be synthesized by reacting 2-amino-5-methylthiazole with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit anti-bacterial activity against a range of gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-7-6-10-8(15-7)11-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKXCHTQXOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)








